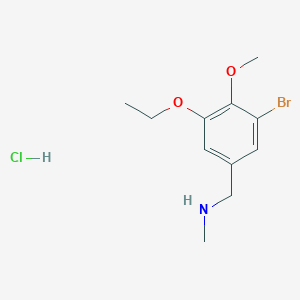![molecular formula C21H16N2O B5313261 N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline](/img/structure/B5313261.png)
N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline, also known as ABF, is a fluorescent molecule that has been extensively used in scientific research. ABF is a derivative of benzofuran and aniline, and its unique chemical structure makes it an ideal probe for studying biological processes.
Mechanism of Action
The mechanism of action of N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is based on its ability to fluoresce when excited by light of a specific wavelength. When N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is incorporated into a protein or other biological molecule, its fluorescence can be used to monitor changes in the conformation or activity of the molecule. N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline can also be used to monitor changes in intracellular calcium levels, as its fluorescence is sensitive to changes in calcium concentration.
Biochemical and Physiological Effects
N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline has no known biochemical or physiological effects on living organisms. It is non-toxic and does not interfere with normal cellular processes.
Advantages and Limitations for Lab Experiments
N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline has several advantages for use in lab experiments. It is easy to synthesize, has a high yield, and is stable under normal laboratory conditions. N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is also non-toxic and does not interfere with normal cellular processes. However, N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline does have some limitations. Its fluorescence can be affected by changes in pH, temperature, and other environmental factors. N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is also sensitive to photobleaching, which can limit its usefulness in long-term experiments.
Future Directions
There are several future directions for research involving N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline. One area of research is the development of new derivatives of N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline with improved stability and fluorescence properties. Another area of research is the use of N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline in vivo to study biological processes in living organisms. Finally, N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline could be used in the development of new diagnostic tools for detecting disease or monitoring treatment efficacy.
Synthesis Methods
The synthesis of N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline involves the reaction of 3-formylbenzofuran and aniline in the presence of a catalyst. The resulting compound is then purified using column chromatography. The yield of N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is typically high, and the compound is stable under normal laboratory conditions.
Scientific Research Applications
N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline has been extensively used in scientific research as a fluorescent probe for studying biological processes. N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline is particularly useful for studying protein-ligand interactions, as it can be easily incorporated into proteins without affecting their function. N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline has also been used to study enzyme kinetics and to monitor changes in intracellular calcium levels.
properties
IUPAC Name |
N-phenyl-3-(phenyliminomethyl)-1-benzofuran-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-3-9-16(10-4-1)22-15-19-18-13-7-8-14-20(18)24-21(19)23-17-11-5-2-6-12-17/h1-15,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRMKRYRTVWVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C3=CC=CC=C3O2)C=NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-dichlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5313189.png)
![4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5313192.png)
![2-butyl-5-imino-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313201.png)
![2-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol](/img/structure/B5313209.png)
![(4aS*,8aR*)-1-butyl-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313212.png)

![4-(cyclopropylmethyl)-1-[(4-fluoro-2-methylphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5313228.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5313251.png)
![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5313267.png)
![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313277.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5313279.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5313282.png)
![N-[5-({2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5313283.png)